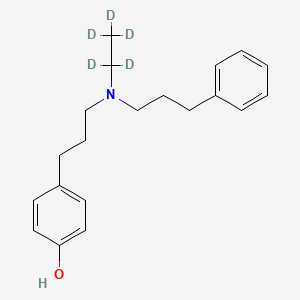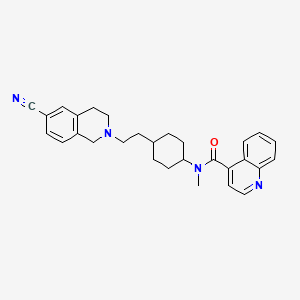
2-Chloroinosine 3',4',6'-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroinosine 3’,4’,6’-Triacetate is a chemical compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.782 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloroinosine 3’,4’,6’-Triacetate are not detailed in the search results. It’s important to note that the reactions it undergoes would depend on the conditions and reagents present .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloroinosine 3’,4’,6’-Triacetate, such as its boiling point, melting point, and density, are not provided in the search results .Applications De Recherche Scientifique
Global Trends in Herbicide Toxicity Studies
A scientometric review focused on the toxicity and mutagenicity of 2,4-D herbicide, highlighting the rapid advancements in research within this field. The study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, emphasizing the need for future research to focus on molecular biology, especially gene expression and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Disinfection by-products in Water
Research on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment reviews its widespread use, environmental presence, and potential risks. This study elucidates how TCS, a common antimicrobial agent, can transform into more toxic compounds, highlighting the importance of understanding the environmental behavior and risks of chemical compounds (Bedoux et al., 2012).
Wastewater Treatment and Pesticide Industry Impacts
An analysis of treatment options for reclaiming wastewater produced by the pesticide industry details the challenges of removing a wide range of toxic pollutants. The study underscores the effectiveness of combining biological processes and granular activated carbon in removing pesticides from wastewater, emphasizing the importance of experimental evaluation to design efficient treatment processes (Goodwin et al., 2018).
Advances in Triazole Derivatives
A review of patents for triazole derivatives between 2008 and 2011 highlights the significance of these compounds in developing new drugs with diverse biological activities. The review points out the need for new, efficient methods of synthesizing triazoles that consider green chemistry, energy saving, and sustainability, demonstrating the ongoing innovation in chemical synthesis for therapeutic applications (Ferreira et al., 2013).
Antioxidant Activity Determination Methods
A critical review of methods used to determine antioxidant activity emphasizes the relevance of understanding the operating mechanisms and kinetics of reactions involving antioxidants. This includes analysis of ABTS and DPPH assays among others, shedding light on the complexities of evaluating antioxidant capacities and the implications for research on chemical compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for 2-Chloroinosine 3’,4’,6’-Triacetate are not specified in the search results. As a specialty product for proteomics research , its future applications would likely depend on the outcomes of ongoing research.
Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-Chloroinosine 3’,4’,6’-Triacetate. For a comprehensive analysis, it would be beneficial to conduct a literature review using academic databases .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXKCPDQAYHFE-SDBHATRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
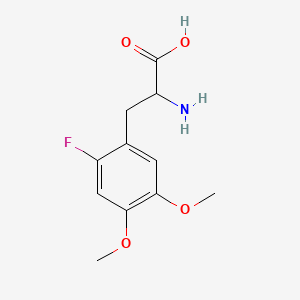
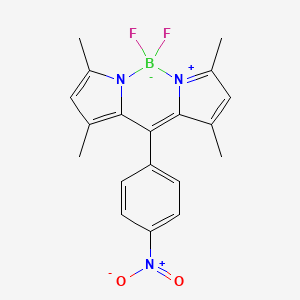
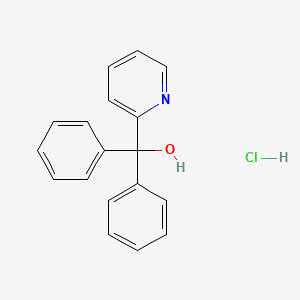

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/no-structure.png)
